molecular formula C11H14BrNO B7872659 5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline

5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline

Cat. No.: B7872659
M. Wt: 256.14 g/mol
InChI Key: YHHCJVLZJJVFJQ-UHFFFAOYSA-N
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Description

5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It features a bromine atom at the 5-position, a cyclopropylmethyl group attached to the nitrogen atom, and a methoxy group at the 2-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline typically involves multiple steps:

    Bromination: The starting material, 2-methoxyaniline, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    N-alkylation: The brominated intermediate is then subjected to N-alkylation with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of new aniline derivatives with different substituents.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methoxyaniline: Lacks the cyclopropylmethyl group, which may affect its reactivity and applications.

    N-(cyclopropylmethyl)-2-methoxyaniline: Lacks the bromine atom, which can influence its chemical properties and reactivity.

    5-bromo-N-methyl-2-methoxyaniline: Contains a methyl group instead of a cyclopropylmethyl group, which can alter its steric and electronic properties.

Properties

IUPAC Name

5-bromo-N-(cyclopropylmethyl)-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-11-5-4-9(12)6-10(11)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHCJVLZJJVFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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